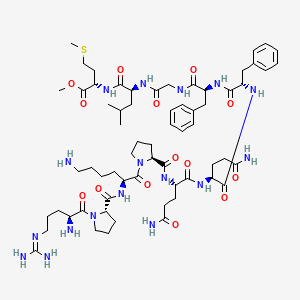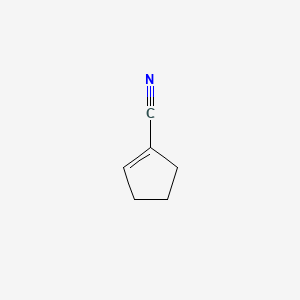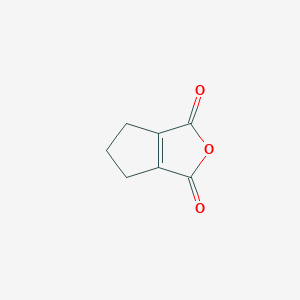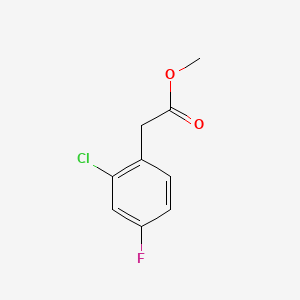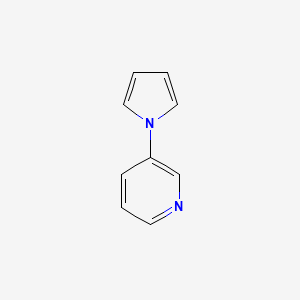
DL-Propargilglicina
Descripción general
Descripción
DL-Propargylglycine (PAG) is an irreversible inhibitor of the enzyme cystathionine γ-lyase (GCL), a key enzyme involved in glutathione synthesis and the metabolic transsulfuration pathway which regulates homocysteine concentration and mediates cysteine synthesis .
Synthesis Analysis
DL-Propargylglycine has been used in studies to inhibit cystathionine γ-lyase, an enzyme involved in hydrogen sulphide synthesis and bioactivity . It has also been used in experiments involving rats, where it was found to accumulate rapidly in various tissues and serum of the rats .Molecular Structure Analysis
The molecular formula of DL-Propargylglycine is C5H7NO2 . It has a molecular weight of 113.115 Da .Aplicaciones Científicas De Investigación
Inhibición de la γ-Liasa de Cistationina
DL-Propargilglicina (PAG) es un inhibidor irreversible de la enzima γ-liasa de cistationina (CSE), que es una enzima clave en la síntesis de glutatión y la vía metabólica de transulfuración. Esta vía regula la concentración de homocisteína y media la síntesis de cisteína .
Tratamiento de Modelos de Enfermedad
Se ha demostrado que PAG alivia los síntomas de enfermedades que afectan la formación o acción del sulfuro de hidrógeno (H2S), como los modelos de enfermedades animales .
Protección contra la Lesión Miocárdica
This compound se ha estudiado por sus efectos sobre la lesión miocárdica inducida por hipoxia intermitente crónica (CIH), que está relacionada con el síndrome de apnea obstructiva del sueño (SAOS). El compuesto puede influir en la regulación de la lesión miocárdica .
Presión Arterial y Lesión Renal
La investigación indica que this compound puede reducir la presión arterial y la lesión renal, pero puede aumentar el peso renal en ratas infundidas con angiotensina-II, lo que sugiere un papel complejo en la salud cardiovascular y renal .
Mecanismo De Acción
Target of Action
DL-Propargylglycine, also known as 2-Aminopent-4-ynoic acid, primarily targets the enzyme Cystathionine γ-lyase (CSE) . CSE is a key enzyme in the synthesis of glutathione and the transsulfuration pathway of homocysteine .
Mode of Action
DL-Propargylglycine acts as an irreversible inhibitor of CSE . By inhibiting CSE, DL-Propargylglycine effectively reduces the production of endogenous hydrogen sulfide (H2S), a gasotransmitter that plays a crucial role in maintaining cardiovascular functions .
Biochemical Pathways
The inhibition of CSE by DL-Propargylglycine impacts the transsulfuration pathway and the synthesis of glutathione . This can lead to a decrease in H2S levels, which may affect various physiological processes where H2S is involved.
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it may have good bioavailability .
Result of Action
The inhibition of H2S production by DL-Propargylglycine can have various effects at the molecular and cellular levels. For instance, it has been shown to protect against myocardial injury induced by chronic intermittent hypoxia through the inhibition of endoplasmic reticulum stress .
Safety and Hazards
DL-Propargylglycine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
DL-Propargylglycine has been studied for its potential therapeutic applications. For example, it has been found to protect against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress . Furthermore, it has been suggested that DL-Propargylglycine could be evaluated for repurposing as a pharmaceutical capable of mitigating the proteotoxic mechanisms driving neurodegenerative disorders .
Análisis Bioquímico
Biochemical Properties
DL-Propargylglycine plays a crucial role in biochemical reactions. It interacts with the enzyme cystathionine γ-lyase (GCL), inhibiting its function . This interaction is critical in the regulation of homocysteine concentration and the mediation of cysteine synthesis .
Cellular Effects
DL-Propargylglycine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to protect against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress . It influences cell function by modulating oxidative stress and apoptosis of the myocardium .
Molecular Mechanism
The molecular mechanism of DL-Propargylglycine involves its action as an inhibitor of the enzyme cystathionine γ-lyase (GCL). By inhibiting GCL, DL-Propargylglycine affects the synthesis of glutathione and the metabolic transsulfuration pathway . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Propargylglycine have been observed to change over time. For example, in a study involving rats, it was found that pretreatment with DL-Propargylglycine significantly reduced blood pressure and improved left ventricular function over time .
Dosage Effects in Animal Models
The effects of DL-Propargylglycine have been observed to vary with different dosages in animal models. In a study involving rats, it was found that pretreatment with DL-Propargylglycine significantly reduced blood pressure and improved left ventricular function .
Metabolic Pathways
DL-Propargylglycine is involved in the metabolic transsulfuration pathway, which regulates homocysteine concentration and mediates cysteine synthesis . It interacts with the enzyme cystathionine γ-lyase (GCL) in this pathway .
Transport and Distribution
Given its role as an inhibitor of the enzyme cystathionine γ-lyase (GCL), it is likely that it interacts with transporters or binding proteins associated with this enzyme .
Subcellular Localization
Given its role as an inhibitor of the enzyme cystathionine γ-lyase (GCL), it is likely that it is localized in the same subcellular compartments as this enzyme .
Propiedades
IUPAC Name |
2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033465 | |
| Record name | Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50428-03-0, 64165-64-6 | |
| Record name | DL-Propargylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50428-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propargyl glycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-pentynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminopent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYLGLYCINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







